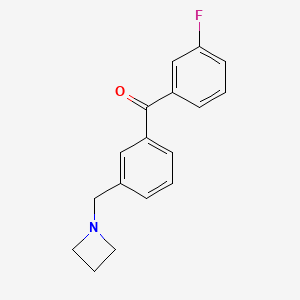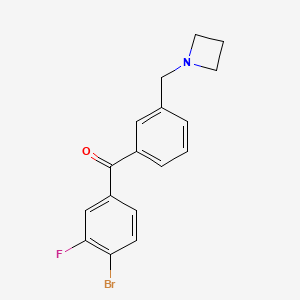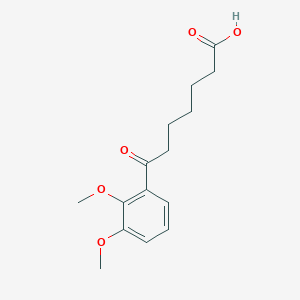
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,3-Dimethoxyphenyl)acetic acid” has a molecular formula of C10H12O4 and a molecular weight of 196.20 .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Molecular Structure Analysis
The molecular structure of “(2,3-Dimethoxyphenyl)acetic acid” has a molecular formula of C10H12O4, an average mass of 196.200 Da, and a monoisotopic mass of 196.073563 Da .
Chemical Reactions Analysis
The synthesis of novel benzamide compounds involved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Physical And Chemical Properties Analysis
The compound “2,3-Dimethoxyphenylboronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
Compounds derived from 2,3-dimethoxybenzoic acid, which is structurally similar to 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid, have been synthesized and shown to possess significant antioxidant and antibacterial properties . These compounds can scavenge free radicals and chelate metals, making them potential candidates for treating oxidative stress-related diseases and bacterial infections.
Medical Applications
While direct information on 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid in medicine is limited, related compounds have been used in drug discovery and development due to their bioactive properties . The compound’s structure suggests it could be useful in synthesizing new pharmacologically active molecules.
Industrial Applications
Dimethoxyphenyl compounds are utilized in various industrial sectors, including plastics, rubber, and paper industries . Their structural properties can enhance the durability and functionality of materials used in these industries.
Agricultural Applications
In agriculture, similar dimethoxyphenyl compounds are explored for their role as plant metabolites and their potential use in developing new agrochemicals . They may contribute to plant growth regulation or protection against pests.
Environmental Science Applications
The environmental applications of such compounds are being researched, particularly in the context of their interactions with other environmental chemicals and potential use in bioremediation processes .
Material Science Applications
In material science, dimethoxyphenyl derivatives are investigated for their ability to form complexes with metals, which could lead to the development of new materials with unique electrical, optical, or mechanical properties .
Biochemistry Research
These compounds are also significant in biochemistry, where they can be used to study enzyme reactions, receptor-ligand interactions, and the synthesis of biomolecules .
Synthesis of Novel Benzamide Compounds
Research has been conducted on novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, indicating potential applications of 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid in the synthesis of new benzamide derivatives with various biological activities .
Safety and Hazards
Propriétés
IUPAC Name |
7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-13-9-6-7-11(15(13)20-2)12(16)8-4-3-5-10-14(17)18/h6-7,9H,3-5,8,10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBDJZCVPBBRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645463 |
Source


|
| Record name | 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898792-33-1 |
Source


|
| Record name | 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





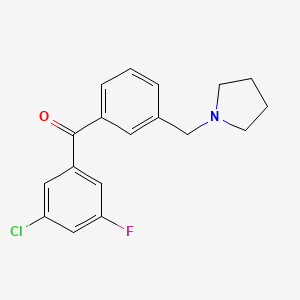


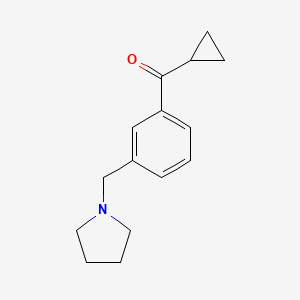

![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)
